molecular formula C18H17N3O4 B2691174 1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797642-68-2

1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B2691174
CAS RN: 1797642-68-2
M. Wt: 339.351
InChI Key: YZHVQZHSFLDOBJ-UHFFFAOYSA-N
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Description

“1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is a unique chemical provided to early discovery researchers . It’s an organic compound with the empirical formula C6H6N2O3 .


Molecular Structure Analysis

The molecular weight of this compound is 154.12 . The InChI code is 1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It’s recommended to store it in a refrigerator .

Scientific Research Applications

Pharmacological Activities

Spiro compounds, similar in structure, have been prepared and subjected to broad pharmacological screening, showing analgesic and antihypertensive activities, as well as modest dopamine antagonism. Such compounds are also found to have antihypercholesterolemic activity, representing new leads completely structurally unrelated to known agents in this field (Novelli & Sparatore, 1996).

Sigma Receptor Ligands

Spiro compounds related to the one have been synthesized and evaluated as sigma ligands, demonstrating high affinity and selectivity for sigma 2 binding sites. The structural factors governing sigma 1/sigma 2 affinity and selectivity within this class of compounds highlight the importance of the N-substituent in spiro compounds for affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

Research on spiro compounds has aimed at synthesizing potential CNS agents, such as antidepressants and neuroleptics, by modifying the spiro[isobenzofuran-piperidine] moiety. These studies indicate the potential of spiro compounds to inhibit tetrabenazine-induced ptosis, suggesting their application in CNS disorders (Bauer et al., 1976).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H320, H335 . Precautionary statements include P202, P261, P280, P305, P338, P351 .

properties

IUPAC Name

1'-(1-methyl-6-oxopyridazine-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-20-15(22)8-7-14(19-20)16(23)21-10-4-9-18(11-21)13-6-3-2-5-12(13)17(24)25-18/h2-3,5-8H,4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHVQZHSFLDOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

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